molecular formula C19H22O4 B12064576 Hexanoic acid, 6-[2-(phenylmethoxy)phenoxy]-

Hexanoic acid, 6-[2-(phenylmethoxy)phenoxy]-

Cat. No.: B12064576
M. Wt: 314.4 g/mol
InChI Key: GJMJNZVRLBHPIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexanoic acid, 6-[2-(phenylmethoxy)phenoxy]- is a substituted hexanoic acid derivative featuring a phenoxy group at the 6-position of the hexanoic acid backbone, further modified by a phenylmethoxy (benzyloxy) substituent at the 2-position of the phenoxy ring. The compound’s synthesis typically involves coupling reactions between functionalized phenols and hexanoic acid precursors, followed by purification via chromatography .

Properties

Molecular Formula

C19H22O4

Molecular Weight

314.4 g/mol

IUPAC Name

6-(2-phenylmethoxyphenoxy)hexanoic acid

InChI

InChI=1S/C19H22O4/c20-19(21)13-5-2-8-14-22-17-11-6-7-12-18(17)23-15-16-9-3-1-4-10-16/h1,3-4,6-7,9-12H,2,5,8,13-15H2,(H,20,21)

InChI Key

GJMJNZVRLBHPIW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2OCCCCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of hexanoic acid, 6-[2-(phenylmethoxy)phenoxy]- typically involves multiple steps. One common method starts with the preparation of the phenylmethoxyphenol intermediate, which is then reacted with hexanoic acid under specific conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Hexanoic acid, 6-[2-(phenylmethoxy)phenoxy]- can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the hexanoic acid group into other functional groups such as aldehydes or ketones.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The phenylmethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hexanoic aldehyde, while reduction could produce hexanol derivatives.

Scientific Research Applications

Hexanoic acid, 6-[2-(phenylmethoxy)phenoxy]- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which hexanoic acid, 6-[2-(phenylmethoxy)phenoxy]- exerts its effects involves its interaction with specific molecular targets. The phenylmethoxyphenoxy group can interact with enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Spectral Characteristics

  • NMR Data: 6-[2-(3,5-Dimethylphenoxy)acetylamino]hexanoic acid: δ 1.35–2.35 (m, hexanoic chain), 6.47–6.70 (aromatic protons) . PPOH: Aromatic protons resonate at δ 7.2–7.8, with propargyl CH2 at δ 4.5–4.7 .
  • Mass Spectrometry: Fluorescent coumarin derivatives: FTMS m/z matches calculated values within 3 ppm error . RGD-EACA-Pal (hexanoic acid-based conjugate): ESI-HRMS confirms molecular ion at m/z 500.2075 .

UV-Vis Absorption

  • Coumarin derivatives : λmax = 450–550 nm (red-shifted due to extended conjugation) .
  • PPOH: No significant UV absorption beyond 300 nm, typical of non-fluorescent inhibitors .

Enzyme Inhibition

  • PPOH : Potent CYP4A3 inhibitor (IC50 = 9 μM), selective for epoxidation over ω-hydroxylation .
  • DDMS (dibromododecenoic acid): Inhibits ω-hydroxylation (IC50 = 2 μM) with 30-fold selectivity over epoxidation .

Anticancer and Drug Delivery

  • RGD-EACA-Pal conjugate: Enhances tumor targeting in lung adenocarcinoma models, reducing off-target toxicity .
  • T-SSL-PTX (hexanoic acid-based liposome): Improves paclitaxel’s maximum tolerated dose (MTD) by 40% compared to free drug .

Table 2: Bioactivity Profiles

Compound Name Target/Application Key Findings Reference
PPOH CYP4A3 inhibition IC50 = 9 μM; time-dependent inhibition
T-SSL-PTX Lung cancer therapy Tumor drug uptake increased by 2.5-fold
Coumarin-fluorescent derivatives Biomolecule labeling λem = 600–650 nm (cell-compatible)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.